3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Overview
Description
“3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a chemical compound with the CAS Number: 1241828-07-8 . It has a molecular weight of 179.13 . The compound is typically stored at 4°C and is available in powder form .
Physical and Chemical Properties Analysis
The compound is a powder and is typically stored at 4°C . Its molecular weight is 179.13 . More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the search results.Scientific Research Applications
Synthesis and Derivatives Formation
The compound 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is instrumental in synthesizing various heterocyclic derivatives. Kumar and Mashelkar (2007, 2008) outlined the synthesis of novel 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives from related compounds, highlighting the chemical versatility and potential for generating diverse structures with this core compound (Kumar & Mashelkar, 2007) (Kumar & Mashelkar, 2008).
Antibacterial Properties
The derivatives of this compound have been noted for their significant antibacterial properties. Xiao et al. (2014) synthesized 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives, which exhibited promising antibacterial activity against Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).
Electrochemical Properties
Tan, Feng, and Peng (2007) studied the electrochemical behavior of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines synthesized from a similar compound. Their findings suggest potential applications in fields where ionization potentials and affinity are crucial parameters (Tan, Feng, & Peng, 2007).
Crystallographic Studies and Chemical Reactions
El-Kurdi et al. (2021) conducted crystallographic studies on triazolopyridines derived from similar compounds, providing insights into their structural properties. The synthesis involved the chlorinated agent NCS, demonstrating a mild approach to obtaining these structures (El-Kurdi et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to inhibit c-met kinase , suggesting potential kinase inhibition activity.
Mode of Action
It’s worth noting that related compounds have shown to inhibit synaptosomal uptake of 5-hydroxytryptamine , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have shown antiviral and antimicrobial activities , suggesting that this compound might affect pathways related to these biological processes.
Result of Action
Related compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities , suggesting that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites, influencing the function of the biomolecule .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6(12)4-1-2-5-8-9-7(13)10(5)3-4/h1-3H,(H,9,13)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXENZHFWUUZBCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241828-07-8 | |
Record name | 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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